(S)-Xanthoanthrafil is derived from natural sources and is classified as a heterocyclic organic compound. It has been identified in dietary supplements, where it is often included for its purported benefits related to erectile dysfunction and other sexual health issues. The analytical identification of this compound typically involves sophisticated techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
The synthesis of (S)-Xanthoanthrafil can be approached through several methods, often involving the extraction from natural sources or synthetic pathways that utilize various chemical precursors. One common method involves the extraction from plant materials followed by purification processes to isolate the active compound. The synthetic route may also include:
The characterization of synthesized (S)-Xanthoanthrafil typically employs spectroscopic methods such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and purity .
(S)-Xanthoanthrafil has a complex molecular structure that can be represented through its molecular formula, which includes multiple functional groups contributing to its biological activity. Its canonical SMILES representation provides a way to depict its structure digitally.
The detailed structural data can be obtained from databases like PubChem or through spectral analysis .
(S)-Xanthoanthrafil participates in various chemical reactions that are critical for its functionality as a phosphodiesterase inhibitor:
These reactions are essential for understanding how (S)-Xanthoanthrafil interacts with biological systems .
The mechanism of action of (S)-Xanthoanthrafil primarily involves the inhibition of phosphodiesterase type 5 enzymes. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which facilitates vasodilation and enhances blood flow, particularly in erectile tissues.
(S)-Xanthoanthrafil exhibits specific physical and chemical properties that are crucial for its application:
These properties are vital for formulating effective dietary supplements .
(S)-Xanthoanthrafil has several scientific applications:
The ongoing research into (S)-Xanthoanthrafil highlights the importance of rigorous analytical methods to ensure safety and efficacy in consumer products .
(S)-Xanthoanthrafil is systematically named as (S)-N-[(3,4-Dimethoxyphenyl)methyl]-2-[(1-hydroxypropan-2-yl)amino]-5-nitrobenzamide. This IUPAC name precisely defines its molecular architecture: a benzamide core substituted with a 3,4-dimethoxybenzyl group at the amide nitrogen, a nitro group at the 5-position of the benzene ring, and an (S)-1-hydroxypropan-2-ylamino moiety at the 2-position. The compound's molecular formula is C₁₉H₂₃N₃O₆, corresponding to a molar mass of 389.41 g/mol [2].
The structural formula features three distinct pharmacophores:
Table 1: Chemical Identifiers of (S)-Xanthoanthrafil
Identifier Type | Value |
---|---|
IUPAC Name | (S)-N-[(3,4-Dimethoxyphenyl)methyl]-2-[(1-hydroxypropan-2-yl)amino]-5-nitrobenzamide |
Chemical Formula | C₁₉H₂₃N₃O₆ |
Molar Mass | 389.41 g/mol |
CAS Registry Number | 247567-47-1 |
InChIKey | ZISFCTXLAXIEMV-UHFFFAOYSA-N (parent structure) |
ChemSpider ID | Not specified in sources |
The InChIKey provided in search results corresponds to the racemic mixture or unspecified stereoisomer [2] [9], highlighting the necessity of stereospecific identifiers for the pure (S)-enantiomer.
The stereogenic center at the C-1 position of the 2-aminopropanol side chain confers enantioselectivity to (S)-Xanthoanthrafil. This carbon bears four different substituents:
According to Cahn-Ingold-Prelog priorities, the (S)-configuration denotes counter-clockwise arrangement of these groups when the lowest-priority atom (H) faces away from the observer [10]. This spatial orientation critically influences molecular recognition by biological targets. Unlike planar alkenes exhibiting E/Z isomerism [10], xanthoanthrafil's chirality originates exclusively from this tetrahedral carbon.
Table 2: Comparative Properties of Xanthoanthrafil Enantiomers
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
Absolute Configuration | S-configuration at Cα | R-configuration at Cα |
Optical Rotation | Undocumented in sources | [α] = +16.7° (c=1, CHCl₃) |
Biological Significance | Presumed stereoselective PDE5 binding | Confirmed PDE5 inhibition |
Prevalence in Literature | Limited characterization | Detected in adulterated supplements |
The (R)-enantiomer (CAS# 247567-46-0) exhibits specific optical rotation, confirming configurational stability [5] [9]. Although the (S)-enantiomer's absolute rotation remains uncharacterized in available literature, its distinct spatial arrangement implies differential binding to the PDE5 active site compared to the (R)-form, analogous to enantioselectivity observed in other chiral PDE5 inhibitors like vardenafil derivatives [8].
(S)-Xanthoanthrafil emerged amid two transformative trends in medicinal chemistry:
Rational Drug Design Evolution: The late 20th century witnessed a paradigm shift from serendipitous drug discovery (exemplified by sildenafil's repurposing from angina to erectile dysfunction [7] [8]) toward structure-based design. Xanthoanthrafil was initially synthesized as FR226807 by Fujisawa Pharmaceutical Co. (now Astellas Pharma) during targeted PDE5 inhibitor development [5]. Unlike natural product-derived drugs requiring stereochemical optimization (e.g., astaxanthin synthesis [3] [4]), xanthoanthrafil was conceived as a synthetic chiral molecule from inception.
Adulteration Crisis: In 2008–2009, the (R)-enantiomer (misidentified as "benzamidenafil") was detected in "natural" sexual enhancement supplements like Stamina-Rx at ~31 mg/capsule [2] [5]. This undisclosed adulteration triggered FDA recalls and highlighted regulatory challenges in controlling stereoisomeric pharmaceuticals in supplements. The (S)-enantiomer's occurrence in such products remains unreported, suggesting preferential use of the more potent (R)-form or racemic mixtures.
Medicinal chemistry's progression toward stereochemical precision enabled the isolation and characterization of both enantiomers [7]. However, asymmetric synthesis routes for the pure (S)-enantiomer remain undisclosed in publicly available literature, contrasting with industrial-scale enantioselective processes for carotenoids like astaxanthin (3S,3'S) developed by BASF AG [3] [4].
(S)-Xanthoanthrafil functions as a stereoselective PDE5 inhibitor, modulating the cGMP signaling pathway through competitive binding at the enzyme's catalytic site:
Table 3: Structural Features Enabling PDE5 Inhibition
Molecular Feature | Role in PDE5 Inhibition |
---|---|
5-Nitro Group | Forms H-bonds with PDE5 active site |
3,4-Dimethoxybenzyl Substituent | Hydrophobic interaction with Val782 |
Chiral 2-Aminopropanol Chain | Stereodiscrimination in catalytic pocket |
Benzamide Scaffold | Mimics purine core of cGMP |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: